Heptakis-(2 3 6-tri-O-benzoyl)--CY
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Overview
Description
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. This compound is characterized by the substitution of benzoyl groups at the 2, 3, and 6 positions of the glucose units, resulting in a highly hydrophobic molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin typically involves the benzoylation of β-cyclodextrin. The process begins with the activation of β-cyclodextrin using a base such as sodium hydroxide, followed by the addition of benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting product is purified through recrystallization or chromatography to obtain Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin with high purity .
Industrial Production Methods
In an industrial setting, the production of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the benzoylation process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a chiral selector in chromatography for the separation of enantiomers.
Biology: The compound is employed in the study of molecular recognition and host-guest chemistry.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: The compound is used in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients
Mechanism of Action
The mechanism of action of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is primarily based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin can be compared with other cyclodextrin derivatives such as:
Heptakis-(2,6-di-O-methyl)-β-cyclodextrin: This compound has methyl groups at the 2 and 6 positions, making it more hydrophobic than Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin.
Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin: This derivative has methyl groups at the 2, 3, and 6 positions, providing different solubility and complexation properties.
Carboxymethyl-β-cyclodextrin: This compound has carboxymethyl groups, making it more hydrophilic and suitable for different applications compared to Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin.
The uniqueness of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin lies in its specific substitution pattern, which imparts distinct hydrophobic properties and makes it suitable for applications requiring strong hydrophobic interactions .
Properties
Molecular Formula |
C189H154O56 |
---|---|
Molecular Weight |
3321 g/mol |
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate |
InChI |
InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1 |
InChI Key |
OPGCGZFLDYWLNO-PSJYIBRFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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